N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS/c1-24(17(25)15-2-4-16(21)5-3-15)19-23-22-18(26-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNRGEVJVSPSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions to form the thiadiazole ring . The adamantyl group can be introduced through alkylation reactions using adamantyl halides . The final step involves the coupling of the thiadiazole intermediate with 4-fluoro-N-methylbenzamide under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound features an adamantane moiety that enhances its lipophilicity and potential for interaction with biological targets. The presence of the 1,3,4-thiadiazole ring contributes to its chemical reactivity and biological activity through various mechanisms.
Chemistry
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for developing new compounds with tailored properties.
Biology
The compound is studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of thiadiazole exhibit significant antimicrobial activity against various pathogens .
- Antiviral Activity : Compounds similar to this one have shown effectiveness against viruses such as influenza and HIV .
Medicine
This compound is investigated for its potential as a pharmacophore in drug development. The unique structural features allow it to interact with specific biological targets, making it a candidate for further exploration in therapeutic applications.
Material Science
The compound is also being explored for its use in developing new materials with enhanced properties such as thermal stability and resistance to degradation. Its rigid structure can contribute to the mechanical properties of materials.
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of thiadiazole exhibited marked antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell walls .
Case Study 2: Antiviral Efficacy
Research highlighted the antiviral activity of adamantane derivatives against influenza viruses. The study found that these compounds could inhibit viral replication effectively .
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide involves the inhibition of key enzymes and modulation of biological pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), reducing the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Additionally, it inhibits histone deacetylases (HDACs), leading to changes in gene expression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Adamantane-Thiadiazole Cores
- N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (CM999691): Replaces the benzamide group with a furan carboxamide. Melting point: Not reported .
- N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide (CM999700) :
Substitutes the benzamide with a benzylsulfanyl group, increasing hydrophobicity and steric bulk. This modification may reduce water solubility but enhance binding to hydrophobic enzyme pockets .
Thiadiazole Derivatives with Varied Substituents
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Features a chlorobenzylthio group and phenoxyacetamide. The chloro substituent enhances electronegativity, while the acetamide group may confer flexibility. Melting point: 132–134°C; yield: 74% .
- N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l): Ethylthio and methoxyphenoxy groups provide moderate lipophilicity and hydrogen-bonding capacity. Melting point: 138–140°C; yield: 68% .
Fluorinated Benzamide Analogues
- N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide: Contains a difluorobenzamide group and dichlorophenyl-thiadiazole core. Crystallographic R factor = 0.044; planar thiadiazole ring with π-stacking interactions .
Comparative Analysis of Key Properties
Research Findings and Implications
- Bioactivity : Adamantane-thiadiazole derivatives exhibit antiviral (e.g., influenza, HIV) and antimicrobial activities, attributed to adamantane’s ability to disrupt viral envelope proteins and thiadiazole’s interaction with enzymes like neuraminidase . Fluorinated benzamides may further enhance target specificity by mimicking natural substrates in enzyme-binding pockets .
- Physicochemical Properties : The adamantane moiety increases logP values, suggesting favorable blood-brain barrier penetration, while fluorinated benzamides balance solubility and stability .
- Synthetic Challenges : Adamantane-thiadiazole synthesis often requires dehydrative cyclization under acidic conditions, with yields varying based on substituent complexity (e.g., 68–88% for acetamide derivatives in ) .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antiviral properties, supported by various research findings and data.
Chemical Structure and Properties
The compound features an adamantane moiety, which contributes to its unique structural characteristics. The presence of the 1,3,4-thiadiazole ring is significant for its biological activity, as this class of compounds is known for diverse pharmacological effects.
Chemical Formula
- Molecular Formula : C16H18F N3S
- Molecular Weight : 305.39 g/mol
Antimicrobial Activity
Research indicates that derivatives of thiadiazole, including this compound, exhibit notable antimicrobial properties. A study highlighted the antibacterial effects of related adamantane-based thiadiazole compounds against various Gram-positive and Gram-negative bacteria.
Key Findings:
- Effective Against :
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Pseudomonas aeruginosa
Anticancer Activity
The anticancer potential of adamantane-derived thiadiazoles has been extensively studied. In vitro assays revealed that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways.
Research Insights:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer).
- Mechanism : Up-regulation of pro-apoptotic genes (BAX) and down-regulation of anti-apoptotic genes (Bcl-2) were observed.
The most promising compounds showed IC50 values ranging from 37.85 to 85 nM against mutant EGFR types, indicating strong inhibitory activity compared to standard treatments .
| Compound | IC50 Value (nM) | Target |
|---|---|---|
| Compound 17 | 0.27 – 0.78 | EGFR L858R/T790M |
| Lapatinib | 0.18 | EGFR Wild Type |
Antiviral Activity
Thiadiazole derivatives have also been reported to possess antiviral activities. Initial studies suggest effectiveness against influenza and HIV viruses . The mechanism involves interference with viral replication processes.
Notable Findings:
- Compounds showed antiviral activity comparable to known antiviral agents.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The bulky adamantane structure allows for effective binding within active sites of proteins or enzymes involved in disease processes.
Q & A
Basic: What synthetic methodologies are employed to prepare N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide and its analogs?
Answer:
The synthesis typically involves dehydrative cyclization of thiosemicarbazide derivatives under acidic conditions. For example, 1-(1-adamantylcarbonyl)-4-methylthiosemicarbazide is treated with sulfuric acid at room temperature for 24 hours to form the thiadiazole core . Subsequent functionalization (e.g., introducing the 4-fluoro-N-methylbenzamide moiety) may require coupling reactions using reagents like chloroacetyl chloride or carbodiimides. Solvent systems such as CHCl3/EtOH are used for crystallization . Characterization relies on IR spectroscopy (C=O stretches at ~1650–1666 cm<sup>−1</sup>), NMR (methyl protons at δ 2.60–2.62 ppm, aromatic protons at δ 7.13–7.43 ppm), and mass spectrometry to confirm molecular weight .
Basic: How is X-ray crystallography utilized to determine the molecular structure and packing of this compound?
Answer:
Single crystals are grown via slow evaporation (e.g., CHCl3/EtOH solutions) . Diffraction data are collected using a CCD detector, and structures are solved via direct methods (SHELXS) and refined with SHELXL . Key parameters include:
- Planarity : The thiadiazole ring (r.m.s. deviation = 0.009 Å) and substituent coplanarity (e.g., C13—N3—C2—S1 torsion angle: 175.9°).
- Intermolecular interactions : N—H⋯N hydrogen bonds form supramolecular chains (e.g., along [1 0 1]), with alternating hydrophilic/hydrophobic layers in the crystal lattice .
Refinement includes riding models for H-atoms and anisotropic displacement parameters for non-H atoms .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Answer:
SAR strategies :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) to improve metabolic stability or lipophilicity. Ethyl/methyl groups at the thiadiazole 5-position enhance cytotoxicity (IC50 values: 4–12 µM in HeLa cells) .
- Hybrid scaffolds : Combine adamantane (hydrophobic) with fluorophenyl (electron-deficient) moieties to optimize target binding .
Evaluation : - Cytotoxicity assays : MTT/PrestoBlue assays against cancer cell lines (e.g., MCF-7, HepG2) .
- Molecular docking : Use AutoDock Vina to predict binding modes with targets like aromatase or tubulin .
Advanced: How can discrepancies in biological activity data among structural analogs be resolved?
Answer:
Approaches :
- Comparative SAR analysis : Correlate substituent electronic effects (Hammett σ values) with activity trends. For example, para-fluorine may enhance membrane permeability vs. meta-substituents .
- Dose-response validation : Re-test compounds under standardized conditions (e.g., 72-hour incubation, 10% FBS) to rule out assay variability .
- Off-target profiling : Use kinome-wide screens or proteomics to identify unintended interactions .
Case study : Compound 4y (ethyl substituent) showed higher activity than 4j (methyl) due to improved hydrophobic interactions in docking simulations .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : AutoDock or Schrödinger Suite to model binding to enzymes (e.g., aromatase PDB: 3EQM). Key interactions include π-π stacking (thiadiazole-fluorophenyl) and hydrogen bonding (amide NH with catalytic residues) .
- DFT calculations : Gaussian09 to optimize geometries and calculate frontier orbitals (HOMO-LUMO gaps ~4.5 eV indicate stability) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
Basic: What spectroscopic techniques confirm the purity and identity of synthesized analogs?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent environments (e.g., adamantane CH2 at δ 1.6–2.1 ppm, fluorophenyl C-F coupling at ~160 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]<sup>+</sup> at m/z 399.1234 for C20H21FN4OS) .
- Elemental analysis : Carbon/hydrogen/nitrogen within ±0.3% of theoretical values .
Advanced: How can crystallographic data inform the optimization of solubility and bioavailability?
Answer:
- Hydrophilic channels : Crystal packing analysis (e.g., alternating hydrophilic/hydrophobic layers in I ) identifies regions for introducing polar groups (e.g., -OH, -SO2NH2) to enhance aqueous solubility .
- Polymorph screening : Use solvents like DMSO/water to isolate metastable forms with higher dissolution rates .
- Salt formation : Co-crystallize with succinic acid to improve oral bioavailability .
Advanced: What strategies mitigate synthetic challenges in scaling up thiadiazole derivatives?
Answer:
- Catalyst optimization : Replace H2SO4 with recyclable Brønsted acids (e.g., Amberlyst-15) to reduce waste .
- Flow chemistry : Continuous reactors for thiosemicarbazide cyclization improve yield (>85%) and reduce reaction time .
- Purification : Flash chromatography (silica gel, EtOAc/hexane) or recrystallization (EtOH/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
